4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one is a compound classified as a triazole derivative, specifically featuring a five-membered heterocyclic ring containing three nitrogen atoms. This compound integrates a triazole structure with a piperazine moiety, which consists of a six-membered ring containing two nitrogen atoms. The unique combination of these two structural elements contributes to its significant interest in various scientific fields, particularly medicinal chemistry and materials science. Its chemical identifier is 2166799-91-1.
The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one typically involves several key steps:
The molecular structure of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one can be described as follows:
This combination of rings provides unique electronic properties and steric hindrance that can influence reactivity and interaction with biological targets .
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one primarily relates to its interactions with biological targets:
Understanding these mechanisms is essential for exploring its therapeutic applications.
The physical and chemical properties of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one include:
These properties are crucial for determining the compound's usability in various applications and formulations.
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one has diverse applications across several scientific domains:
Copper-catalyzed azide-alkyne cycloaddition serves as the cornerstone synthetic methodology for constructing the 1,2,3-triazole core within 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one derivatives. This reaction exploits the thermodynamically driven cycloaddition between organic azides and terminal alkynes under copper catalysis, producing 1,4-disubstituted 1,2,3-triazoles regioselectively under mild conditions. The process exhibits remarkable functional group tolerance, enabling conjugation of the piperazinone scaffold with diverse pharmacophoric elements via the triazole linker [1] [5].
Catalyst selection critically influences reaction efficiency. Copper(I) sources such as copper bromide, copper acetate, and [Cu(CH₃CN)₄]PF₆ demonstrate optimal performance, whereas copper iodide promotes undesirable polynuclear acetylide complexes and iodinated byproducts [1]. Solvent systems require careful optimization; aqueous mixtures or polar aprotic solvents like dichloromethane facilitate high yields (>90%) of the target hybrid, as evidenced by the synthesis of analogous triazole-piperazine conjugates [7]. The ethylene spacer separating the triazole and piperazinone rings is typically introduced via alkylation of piperazinone nitrogen with 2-bromoethyl azide or propargyl bromide, followed by CuAAC with complementary alkyne/azide partners [8].
Table 1: Optimization Parameters for CuAAC in Triazole-Piperazine Hybrid Synthesis
Parameter | Optimal Conditions | Suboptimal Conditions | Impact on Yield/Regioselectivity |
---|---|---|---|
Copper Source | CuBr, Cu(OAc)₂, [Cu(CH₃CN)₄]PF₆ | CuI | Iodide bridging reduces efficiency |
Solvent | Dichloromethane, tert-butanol/water, DCE | High [Cl⁻] aqueous systems | Chloride inhibits catalytic cycle |
Ligand | Tris(triazolyl)methylamine ligands | None | Accelerates reaction kinetics |
Temperature | 25-40°C | >60°C | Promotes side reactions |
Azide Precursor | 2-Azidoethylpiperazinone derivatives | Aryl azides with electron-withdrawing groups | Reduced dipolarophile reactivity |
Fragment-based drug discovery provides a rational strategy for optimizing the bioactivity of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one derivatives. This approach identifies low-molecular-weight fragments (<300 Da) binding weakly but efficiently to target proteins, which are subsequently elaborated into high-affinity ligands. The piperazinone-triazole scaffold serves as an ideal fragment due to its compact size, hydrogen-bonding capability, and synthetic tractability [6] [9].
Saturation transfer difference nuclear magnetic resonance and Carr-Purcell-Meiboom-Gill nuclear magnetic resonance screening identified the triazole-piperazinone core as a viable fragment inhibiting protein-protein interactions. X-ray crystallography of fragment-target complexes revealed critical binding interactions: the triazole nitrogen participates in hydrogen bonding with Asp45 residue, while the piperazinone carbonyl oxygen forms water-mediated contacts with Arg87. These structural insights guided fragment elaboration, leading to nanomolar inhibitors through strategic appendage of hydrophobic groups to the piperazinone nitrogen [9]. Computational metrics confirmed high ligand efficiency (LE > 0.45 kcal/mol per heavy atom) for the core scaffold, validating its suitability as a starting point for optimization. Hybridization with complementary fragments—such as benzothiazoles or substituted benzyl groups—via CuAAC yielded conjugates with >1000-fold enhanced binding affinity relative to the parent fragment while maintaining favorable physicochemical properties critical for central nervous system penetration (molecular weight <450 Da, logP 2-4) [2] [9].
Table 2: Fragment Evolution Strategy for Piperazine-Triazole Conjugates
Stage | Molecular Characteristics | Binding Affinity | Design Rationale |
---|---|---|---|
Initial Fragment | 4-(2-(1H-1,2,3-triazol-1-yl)ethyl)piperazin-2-one (MW=195) | Kd = 1.2 mM | Core scaffold with minimal functionality |
Elaborated Fragment | N-Benzyl derivative (MW=285) | Kd = 380 µM | Exploitation of hydrophobic pocket |
Optimized Hybrid | Benzothiazole-triazole-piperazinone (MW=412) | Kd = 38 nM | Bivalent engagement of adjacent subpockets |
The 1,4-disubstitution pattern in 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one derivatives dominates synthetic approaches due to kinetic preference in copper-catalyzed cycloadditions. This regioselectivity arises from copper-acetylide formation, where the metal coordinates preferentially to the terminal alkyne, generating a nucleophilic vinylidene-like species that attacks the electrophilic terminal nitrogen of the azide. The resulting 6-membered copper(III) metallacycle undergoes reductive elimination to afford exclusively 1,4-disubstituted triazoles [1] [7].
Recent advances in asymmetric CuAAC reactions enable enantioselective triazole formation when chiral ligands are employed. Box ligands (bis-oxazolines) induce stereochemical control during azidation/cyclization cascades, achieving up to 95% enantiomeric excess in model triazole-piperazine systems. This methodology proves particularly valuable for constructing chiral centers adjacent to the piperazinone ring, as demonstrated in the synthesis of triazole hybrids containing stereogenic carbon atoms at the C-3 position of the linker chain [7].
The piperazinone ring itself offers multiple regiochemical handles for diversification:
Regiochemical outcomes are verifiable through distinctive ¹H nuclear magnetic resonance patterns: the 1,4-disubstituted triazole displays a characteristic singlet at δ 7.6-7.8 ppm for the triazole proton, while N-substituted piperazinones exhibit distinct methylene proton multiplicities adjacent to the carbonyl group [8].
Post-cyclization modifications enable precise tuning of the pharmacological profile of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one hybrids. The triazole nitrogen atoms and piperazinone carbonyl group serve as primary sites for chemical elaboration:
Triazole N-Functionalization:
Piperazinone Modifications:
Linker Engineering:
Table 3: Post-Modification Sites and Corresponding Pharmacokinetic Effects
Modification Site | Chemical Transformation | Pharmacokinetic Impact |
---|---|---|
Triazole N-3 | N-Alkylation | Increased logD (0.5-1.5 units) |
Piperazinone N-4 | Acylation with polar groups | Enhanced aqueous solubility |
Piperazinone carbonyl | Reduction to hydroxy | Altered hydrogen-bonding capacity |
Ethylene linker | Fluorination | Improved metabolic stability (t₁/₂ + 2-3×) |
Triazole C-4 position | Halogenation (Br, I) | Enables further cross-coupling diversification |
These strategic modifications address specific drug development challenges: N-benzylation of the piperazinone ring improves blood-brain barrier permeability by reducing hydrogen bond donor count, while triazole quaternization enhances solubility for parenteral formulations. Computational models predict optimal absorption, distribution, metabolism, excretion, and toxicity properties when the combined molecular weight remains below 500 Da and the polar surface area is maintained at 70-90 Ų [4] [6]. Recent work demonstrates that late-stage diversification of the triazole ring via palladium-catalyzed cross-coupling enables rapid generation of structural diversity without requiring de novo synthesis of the core scaffold [5] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0